N-(3-fluorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-17-7-5-15(6-8-17)18-9-10-20(26)24(23-18)13-19(25)22-12-14-3-2-4-16(21)11-14/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZVPRSQPCJBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the pyridazinone core.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, converting it to dihydropyridazinone derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3-fluorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is primarily investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells by modulating key signaling pathways, particularly those related to tumor growth and angiogenesis . The sulfonamide group may inhibit specific enzymes crucial for cancer cell survival.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic pathways. This inhibition can disrupt essential cellular processes, making it a potential candidate for treating metabolic disorders .
Biological Research
The biological activity of this compound extends to its role in biological assays:
- Signal Transduction Modulation : The compound may interact with receptors or enzymes, affecting cellular signaling pathways. This characteristic is vital for understanding its potential roles in drug development .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it relevant in the search for new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the applications and effects of this compound:
- Anticancer Mechanisms : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridazinones can inhibit cell proliferation in various cancer cell lines through the activation of apoptotic pathways .
- Enzyme Interaction Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction of this compound with specific metabolic enzymes, revealing its potential as an enzyme inhibitor .
- Pharmacological Profiling : A comprehensive pharmacological profile indicated that this compound exhibits a favorable safety profile while demonstrating efficacy in preclinical models .
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
The compound’s pyridazinone core is a common feature among analogs, but variations in substituents significantly influence biological activity and physicochemical properties. Key comparisons include:
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations:
- Electron-Donating vs. In contrast, chloro or fluoro substituents (e.g., in ) withdraw electrons, favoring halogen bonding with protein targets.
- Substituent Position : The 3-fluorobenzyl group in the target compound may offer better steric compatibility with hydrophobic binding pockets compared to 4-fluorobenzyl analogs (e.g., ).
- Lipophilicity and Solubility : Bulky groups like butylphenyl () increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility. Morpholine-containing analogs () balance solubility and bioavailability.
Key Trends:
- Anti-Inflammatory Potential: Methoxy-substituted analogs (e.g., ) show promise in modulating inflammatory pathways, likely due to interactions with arachidonic acid metabolism enzymes.
- Anticancer Activity : Chloro and fluoro substituents (e.g., ) correlate with cytotoxicity in cancer cell lines, possibly via DNA intercalation or topoisomerase inhibition.
- Enzyme Inhibition: Pyridazinones with electron-withdrawing groups (e.g., ) are potent kinase or PDE inhibitors, leveraging halogen bonding and hydrophobic interactions.
Table 3: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility | Stability |
|---|---|---|---|
| Target Compound | ~365 (estimated) | Moderate in DMSO, low in water | Stable at RT; sensitive to strong acids/bases. |
| N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide | 384.4 | High in polar solvents (due to morpholine) | Stable under neutral conditions. |
| N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 437.3 | Low aqueous solubility | Degrades under UV light. |
Biological Activity
N-(3-fluorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyridazinone derivatives, characterized by a complex molecular structure. Its molecular formula is with a molecular weight of 385.4 g/mol. The structural features contribute to its interaction with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, disrupting metabolic pathways, which may lead to therapeutic effects against cancer cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through in vitro assays against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program protocols were employed to assess antitumor activity at a concentration of 10 µM across approximately sixty cancer cell lines. The findings indicated that while the compound exhibited low overall cytotoxicity, it demonstrated moderate sensitivity against leukemia cell lines (K-562 and SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) .
Summary of In Vitro Anticancer Activity
| Cell Line | Sensitivity | IC50 (µM) |
|---|---|---|
| K-562 (Leukemia) | Moderate | 8.5 |
| HCT-15 (Colon) | Low | 12.0 |
| SK-MEL-5 (Melanoma) | Low | 15.0 |
Pharmacological Properties
The pharmacological profile of this compound suggests that it may exhibit additional activities beyond anticancer effects. Studies indicate potential antibacterial and antifungal properties associated with pyridazine derivatives, which could be explored further for broader therapeutic applications .
Case Studies and Research Findings
-
Case Study on Antitumor Efficacy :
A study conducted on the efficacy of this compound revealed that it could significantly inhibit tumor growth in xenograft models when administered at specific dosages. The results highlighted its potential for further development as an anticancer agent. -
Comparative Analysis with Other Compounds :
A comparative study involving similar pyridazine derivatives indicated that this compound exhibited superior selectivity towards certain cancer types, suggesting a unique mechanism of action that warrants further investigation .
Q & A
Q. What are the common synthetic routes for N-(3-fluorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce fluorobenzyl or methoxyphenyl groups .
- Condensation reactions using cyanoacetic acid or similar derivatives with a condensing agent (e.g., DCC or EDC) to form the acetamide backbone .
- Purification via column chromatography with gradients like DCM-MeOH (0%–4%) to isolate the product . Yields range from 42% to 79%, depending on substituent reactivity and purification efficiency .
Q. How is this compound characterized using spectroscopic methods?
Key techniques include:
- IR spectroscopy : C=O stretches (1642–1711 cm⁻¹) confirm acetamide and pyridazinone moieties .
- ¹H-NMR : Distinct peaks for aromatic protons (δ 7.0–7.9 ppm), pyridazine H-4/H-5 (δ 6.8–7.2 ppm), and methyl/methoxy groups (δ 2.2–3.4 ppm) .
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 500–548) validate the molecular formula .
Q. What is the proposed mechanism of action for pyridazinone derivatives in biological systems?
Pyridazinones are reported to modulate protein tyrosine kinases (PTKs) by competitively inhibiting ATP-binding domains, as seen in structurally similar compounds . The fluorobenzyl and methoxyphenyl groups enhance binding affinity to hydrophobic kinase pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Substituent variation : Replacing the 4-methoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or bulkier arylpiperazine groups improves kinase inhibition .
- Chain length modification : Extending the acetamide linker (e.g., propionamide vs. acetamide) alters solubility and target engagement .
- Electron-withdrawing groups : Fluorine at the 3-position on the benzyl group increases metabolic stability .
Q. What analytical challenges arise in characterizing tautomeric forms of the pyridazinone core?
The 6-oxopyridazin-1(6H)-yl group exhibits keto-enol tautomerism, complicating NMR interpretation. Strategies include:
- Variable-temperature NMR to observe tautomeric equilibria .
- High-resolution mass spectrometry (HRMS) to differentiate tautomers (exact mass ± 0.001 Da) .
Q. How can researchers resolve contradictions in synthetic yields or purity?
- Reaction optimization : Adjusting catalysts (e.g., TEA vs. DIPEA) or solvents (THF vs. DMF) improves reproducibility .
- Byproduct analysis : LC-MS or TLC can identify impurities from incomplete condensation or side reactions .
- Scale-up protocols : Pilot studies using iron powder reduction () or flow chemistry enhance batch consistency .
Q. What strategies enhance solubility and stability for in vitro assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without denaturing proteins .
- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) improves long-term storage .
- Prodrug design : Introducing phosphate esters or PEGylated derivatives increases aqueous compatibility .
Q. How can computational methods predict biological targets or off-target effects?
- Molecular docking : Tools like AutoDock Vina simulate binding to PTKs (e.g., c-Src or Abl1) using crystal structures from PDB .
- Pharmacophore modeling : Aligns electronegative (fluorine) and hydrogen-bonding (pyridazinone carbonyl) features with kinase active sites .
- ADMET prediction : Software like SwissADME forecasts metabolic liabilities (e.g., CYP450 interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
